![molecular formula C22H16F3N3O3 B11177993 N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide](/img/structure/B11177993.png)
N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrolidinyl group linked to a naphthalene ring, with a trifluoromethylphenyl substituent, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 3-(trifluoromethyl)benzaldehyde with naphthalene-1-carbohydrazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the final pyrrolidinyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrrolidinyl and naphthalene rings provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Isoflurane Related Compound A: Shares some structural similarities but differs in functional groups and applications.
Uniqueness: N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide is unique due to its combination of a trifluoromethyl group with a pyrrolidinyl and naphthalene structure, which imparts distinct chemical and physical properties not found in simpler analogs .
Properties
Molecular Formula |
C22H16F3N3O3 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C22H16F3N3O3/c23-22(24,25)14-7-4-8-15(11-14)28-19(29)12-18(21(28)31)26-27-20(30)17-10-3-6-13-5-1-2-9-16(13)17/h1-11,18,26H,12H2,(H,27,30) |
InChI Key |
ISOQLBDYDYXDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177910.png)
![1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177920.png)
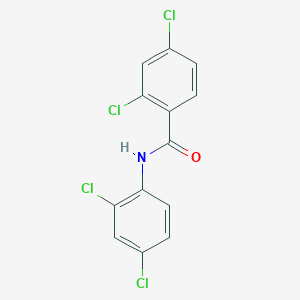
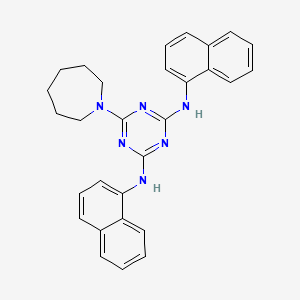

![N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B11177947.png)
![dimethyl 2-[2,2,6-trimethyl-1-(pyridin-4-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11177955.png)
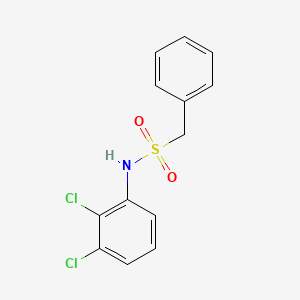
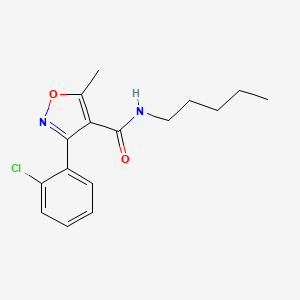
![Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11177974.png)
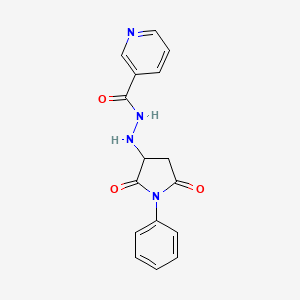
![3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11177980.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11177981.png)
![methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11177985.png)
